REACTION_SMILES
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[CH3:11][c:12]1[n:13][cH:14][nH:15][cH:16]1.[CH3:24][S:25]([CH3:26])=[O:27].[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]([CH3:9])=[O:10])[cH:6][n:7]1.[K+:17].[K+:18].[O-:19][C:20]([O-:21])=[O:22].[OH2:23]>>[c:2]1(-[n:15]2[cH:14][n:13][c:12]([CH3:11])[cH:16]2)[cH:3][cH:4][c:5]([C:8]([CH3:9])=[O:10])[cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c[nH]cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(-n2cnc(C)c2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |